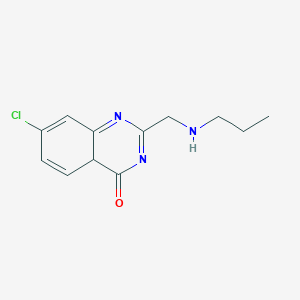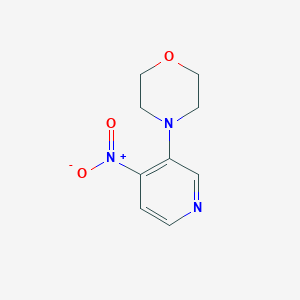![molecular formula C9H4ClN3S B1456823 3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile CAS No. 1053659-14-5](/img/structure/B1456823.png)
3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile
Overview
Description
3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile is a compound that contains a thiadiazole ring. Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Chemical Reactions Analysis
The chemical reactivity of bicyclic [1,3,4]thiadiazole 5-5 systems containing ring-junction nitrogen has been studied over the period from 1989 to the beginning of 2017 .Scientific Research Applications
Chemical Synthesis and Reactions
- Komatsu et al. (1983) described the formation of 3,5-disubstituted 1,2,4-thiadiazoles, including chlorinated products derived from benzonitrile, through the reaction of sulfur dichloride with nitriles using a Lewis acid. This study provides insight into the synthesis processes involving compounds similar to 3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile (Komatsu, Shibata, Ohshiro, & Agawa, 1983).
Biological Activity
- Shukla and Srivastava (2008) explored the synthesis of amino-thiadiazoles starting from 1,2,3-benzotriazole and evaluated their antifungal and antibacterial activities. This research demonstrates the potential biological applications of thiadiazole derivatives (Shukla & Srivastava, 2008).
Photochemical Properties
- Pavlik et al. (2003) investigated the photochemistry of phenyl-substituted 1,2,4-thiadiazoles, providing insights into the photoreactivity of similar compounds, which could be relevant for materials science and photodynamic applications (Pavlik, Changtong, & Tsefrikas, 2003).
Antioxidant Properties
- Al-Haidari and Al-Tamimi (2021) reported on the synthesis of new thiadiazole derivatives and their effects on antioxidant activity. This indicates the potential of thiadiazole compounds, such as 3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile, in antioxidant applications (Al-Haidari & Al-Tamimi, 2021).
Fungicidal Activity
- Fan et al. (2010) explored the synthesis and potential fungicidal activity of thiadiazole-containing triazolo-thiadiazoles, suggesting the utility of thiadiazole derivatives in agricultural applications (Fan et al., 2010).
Electrochemical Properties
- Abou-Elenien et al. (2002) studied the electrochemical oxidation and reduction of various thiadiazoles, highlighting the relevance of these compounds in electrochemical applications and material sciences (Abou-Elenien, Ismail, El-Maghraby, & El-Hamadi, 2002).
properties
IUPAC Name |
3-(5-chloro-1,2,4-thiadiazol-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3S/c10-9-12-8(13-14-9)7-3-1-2-6(4-7)5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTURXLWPXXDAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NSC(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1456751.png)



![3-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1456759.png)

![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456762.png)
